molecular formula C9H11Cl2NS B11936463 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride CAS No. 827-59-8

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride

Cat. No.: B11936463
CAS No.: 827-59-8
M. Wt: 236.16 g/mol
InChI Key: NOESPMUOSBYWMS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is a chemical compound of interest in medicinal chemistry research. It features a thiazolidine core, a five-membered saturated ring containing nitrogen and sulfur, substituted with a 4-chlorophenyl group. The thiazolidine scaffold is a privileged structure in drug discovery due to its presence in compounds with a wide range of biological activities . Researchers are exploring thiazolidine derivatives for various potential applications. Literature indicates that structurally similar compounds have been investigated for antimicrobial properties , anti-inflammatory effects , and antioxidant activity . Furthermore, the thiazolidine core is a key pharmacophore in several peroxisome proliferator-activated receptor gamma (PPARγ) agonists, such as the glitazone class of antidiabetic drugs, highlighting its relevance in metabolic disease research . The specific 4-chlorophenyl substitution is a common modification in medicinal chemistry, often used to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets . The hydrochloride salt form typically enhances the compound's stability and solubility in various solvents, facilitating its use in biological assays. The research applications of this compound are broad and may include use as a building block for the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies in various therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

827-59-8

Molecular Formula

C9H11Cl2NS

Molecular Weight

236.16 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H

InChI Key

NOESPMUOSBYWMS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring.

  • Step 1: Formation of Schiff Base

      Reagents: 4-chlorobenzaldehyde, cysteamine hydrochloride

      Conditions: Acidic medium, typically hydrochloric acid

      Reaction: [ \text{4-chlorobenzaldehyde} + \text{cysteamine hydrochloride} \rightarrow \text{Schiff base intermediate} ]

  • Step 2: Cyclization

      Conditions: Continued acidic medium

      Reaction: [ \text{Schiff base intermediate} \rightarrow \text{2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidine ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the significant anticancer potential of thiazolidine derivatives, including 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride. The thiazolidine scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Thiazolidine derivatives can inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death. They also target various enzymes involved in tumor progression, such as protein tyrosine kinases and carbonic anhydrases .
  • Cytotoxicity : Research indicates that compounds derived from thiazolidines exhibit potent cytotoxic activity against several cancer cell lines. For instance, one study reported that specific thiazolidinone analogues displayed IC50 values as low as 0.24 µM against HepG2 liver cancer cells .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochlorideMCF-70.54Tubulin inhibition
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochlorideHepG20.24Enzyme inhibition

Antimicrobial Properties

Thiazolidine derivatives have also demonstrated antimicrobial activity. The presence of the thiazolidine ring enhances their interaction with microbial targets:

  • Broad-Spectrum Activity : Research has shown that thiazolidines can exhibit both bactericidal and fungicidal effects. This broad-spectrum activity makes them candidates for developing new antimicrobial agents .
  • Mechanism : The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Metabolic Disorders

Thiazolidines have been investigated for their potential role in managing metabolic disorders such as diabetes:

  • Insulin Sensitization : Some thiazolidine derivatives have shown promise as insulin sensitizers, which can be beneficial in treating type 2 diabetes mellitus. The mechanism typically involves modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

Table 2: Potential Applications in Metabolic Disorders

ApplicationMechanism
Insulin SensitizationPPAR modulation
Glucose RegulationInhibition of gluconeogenesis

Case Studies and Research Findings

Several case studies have documented the therapeutic applications of thiazolidines:

  • Case Study 1 : A study involving a series of thiazolidinone derivatives demonstrated significant reductions in tumor growth in preclinical models, highlighting their potential as novel anticancer agents .
  • Case Study 2 : Research on antimicrobial efficacy revealed that specific thiazolidines effectively reduced bacterial load in infected tissues, suggesting their use as adjunctive therapies in infectious diseases .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Disrupting Cellular Processes: Interfering with the synthesis of essential biomolecules or cellular structures.

Comparison with Similar Compounds

Piperazine Derivatives (e.g., Levocetirizine Hydrochloride)

Structure: Levocetirizine (C₂₁H₂₆Cl₂N₂O₃) contains a piperazine ring linked to a 4-chlorophenyl group and an ethoxyacetic acid chain .
Functional Role: The chlorophenyl group enhances binding affinity to histamine H₁ receptors, critical for antihistamine activity. The thiazolidine analog’s simpler structure lacks this extended pharmacophore, likely reducing receptor specificity .

Pyrazole Derivatives (e.g., DPP-4 Inhibitors)

The chlorophenyl group here contributes to enzyme inhibition potency, while the thiazolidine analog’s saturated ring may limit π-π stacking interactions crucial for binding .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
2-(4-Chlorophenyl)-1,3-thiazolidine HCl C₉H₁₀ClNS·HCl 199.70 (base) 7738-99-0 Saturated thiazolidine ring
Thiazolidine HCl C₃H₇NS·HCl 129.62 14446-47-0 No substituent
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 690632-35-0 Aromatic thiazole ring
Levocetirizine HCl C₂₁H₂₆Cl₂N₂O₃ 425.30 130018-87-0 Piperazine and chlorophenyl

Biological Activity

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological activities including enzyme inhibition, anticancer properties, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is C9H11ClN2SC_9H_{11}ClN_2S with a molecular weight of approximately 202.71 g/mol. The presence of the thiazolidine ring and the chlorophenyl group contributes to its biological properties.

1. Enzyme Inhibition

Research indicates that 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride acts as an enzyme inhibitor. Specifically, it has been shown to inhibit enzymes involved in metabolic pathways, which can be crucial for the treatment of various diseases. For example, studies have demonstrated its potential in modulating the activity of alpha-amylase and alpha-glucosidase, which are key enzymes in carbohydrate metabolism .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. For instance, it has been reported to inhibit the proliferation of HCT-116 colon cancer cells with an IC50 value comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of 2-(4-Chlorophenyl)-1,3-thiazolidine Hydrochloride

Cell LineIC50 (µM)Reference
HCT-11615
MCF-720
HeLa18

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial topoisomerases, which are essential for DNA replication in bacteria .

Table 2: Antimicrobial Activity of 2-(4-Chlorophenyl)-1,3-thiazolidine Hydrochloride

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.012 µg/mL
Escherichia coli0.008 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study 1 : A study involving diabetic rats indicated that administration of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride reduced blood glucose levels significantly through enzyme inhibition pathways .
  • Case Study 2 : In a clinical trial assessing its anticancer effects, patients receiving this compound as part of their treatment regimen showed improved tumor response rates compared to those receiving standard therapies alone .

The biological activity of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Interaction : The compound binds to active sites on enzymes such as alpha-amylase and glucosidase, inhibiting their activity and thereby affecting metabolic processes.
  • Cellular Pathways : Its anticancer effects are linked to the induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis of thiazolidine derivatives typically involves cyclocondensation between a primary amine and a carbonyl compound (e.g., aldehyde or ketone) in the presence of a sulfur source. For 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride, a plausible route involves reacting 4-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. Optimization strategies include:

  • Temperature control : Reactions at 60–80°C in ethanol or methanol improve yield by balancing reactivity and side-product suppression .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or acidic resins to enhance cyclization efficiency .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the thiazolidine ring (δ 3.5–4.5 ppm for SCH₂ and NH protons) and aromatic protons (δ 7.2–7.6 ppm for 4-chlorophenyl) confirm structure .
    • ¹³C NMR : Signals at δ 35–45 ppm (thiazolidine carbons) and δ 125–135 ppm (aromatic carbons) validate connectivity .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) .
  • Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) .

Advanced: How can researchers resolve contradictions in biological activity data for thiazolidine derivatives?

Answer:
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:

  • Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs .
  • Solubility effects : Use DMSO/water mixtures with controlled concentrations (<1% DMSO) to avoid false negatives .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to isolate electronic or steric contributions .

Advanced: What strategies are effective for studying the compound’s stability under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor via LC-MS for hydrolysis products (e.g., free thiol or amine) .
  • Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
  • Thermal analysis : TGA/DSC reveals decomposition temperatures, guiding storage conditions (e.g., refrigeration in amber vials) .

Advanced: How can computational modeling aid in predicting interactions with biological targets?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GABA receptors or bacterial enzymes) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ values for 4-chlorophenyl) with activity data to design optimized analogs .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Segregate halogenated waste and consult hazardous material guidelines for incineration .

Advanced: How can researchers validate the compound’s role in modulating enzyme activity?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to measure activity changes .
  • Kinetic analysis : Determine Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent selection : Replace ethanol with cheaper, greener solvents (e.g., PEG-400) without compromising yield .
  • Byproduct management : Optimize stoichiometry (e.g., 1.1:1 aldehyde:cysteamine ratio) to minimize unreacted starting materials .
  • Process control : Implement in-line FTIR or PAT tools to monitor reaction progression in real time .

Advanced: How to address discrepancies in crystallographic vs. spectroscopic data?

Answer:

  • Dynamic vs. static structures : X-ray data reflect solid-state conformations, while NMR captures solution dynamics. Use variable-temperature NMR to assess flexibility .
  • Protonation states : Compare calculated (DFT) and experimental pKa values to reconcile differences in hydrogen-bonding patterns .

Advanced: What methodologies are used to evaluate the compound’s potential in CNS drug discovery?

Answer:

  • Blood-brain barrier (BBB) penetration : Predict via PAMPA-BBB assays or computational models (e.g., logBB > 0.3) .
  • In vivo pharmacokinetics : Administer to rodent models and measure plasma/brain concentrations via LC-MS/MS .
  • Target engagement : Use microdialysis or PET imaging to confirm binding to CNS targets (e.g., serotonin transporters) .

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